An In-depth Technical Guide to 1,1,3-Trimethyl-1,3,5-trisilacyclohexane: Structure, Properties, and Applications
An In-depth Technical Guide to 1,1,3-Trimethyl-1,3,5-trisilacyclohexane: Structure, Properties, and Applications
For Research, Scientific, and Drug Development Professionals
This guide provides a comprehensive overview of 1,1,3-trimethyl-1,3,5-trisilacyclohexane, a heterocyclic organosilicon compound. By synthesizing available data and drawing insights from closely related analogues, this document serves as a technical resource for researchers exploring its potential in materials science, supramolecular chemistry, and as a versatile molecular building block.
Introduction and Significance
1,1,3-Trimethyl-1,3,5-trisilacyclohexane is a unique organosilicon compound featuring a six-membered ring with alternating silicon and carbon atoms.[1] The specific placement of two methyl groups on one silicon atom (Si-1) and a single methyl group on another (Si-3) imparts distinct steric and electronic properties compared to its more symmetrical analogues.[1] This structure provides a rigid, yet conformationally dynamic, scaffold that is of significant interest in advanced chemical research.
The primary value of this compound lies in its role as a precursor and a well-defined core for constructing complex molecular architectures.[1] The defined spatial arrangement of silicon atoms within the ring allows for its functionalization into structures with multiple Lewis-acidic centers, making it a key component in the design of poly-Lewis acids for molecular recognition and catalysis.[1][2] Furthermore, its rigid backbone is an ideal starting point for the synthesis of dendrimers, which have potential applications in fields such as drug delivery.[1][3]
Molecular Structure and Conformational Dynamics
The core of 1,1,3-trimethyl-1,3,5-trisilacyclohexane is the 1,3,5-trisilacyclohexane ring. This section delves into the structural features and conformational behavior that define the molecule's reactivity and potential applications.
Core Chemical Structure
The fundamental structure is a saturated six-membered ring composed of three silicon atoms and three carbon atoms in alternating positions. The specific substitution pattern of 1,1,3-trimethyl-1,3,5-trisilacyclohexane distinguishes it from other methylated derivatives.
Key Structural Features:
-
Molecular Formula: C 6H 18Si 3
-
Molecular Weight: 174.46 g/mol [1]
-
Ring Composition: Alternating Si-C bonds form the heterocyclic backbone.
-
Substitution:
-
Two methyl groups are attached to the silicon atom at position 1.
-
One methyl group is attached to the silicon atom at position 3.
-
The silicon atom at position 5 is unsubstituted (bearing two hydrogen atoms).
-
Below is a diagram illustrating the basic chemical structure.
Caption: Chemical structure of 1,1,3-trimethyl-1,3,5-trisilacyclohexane.
Conformational Analysis
Like cyclohexane, the 1,3,5-trisilacyclohexane ring predominantly adopts a chair conformation to minimize ring strain.[1] However, the conformational dynamics of silacyclohexanes differ significantly from their carbocyclic counterparts due to the longer Si-C bond lengths and different bond angles.
For alkyl-substituted 1,3,5-trisilacyclohexanes, there is a considerably lower energetic preference for substituents to occupy an equatorial position compared to cyclohexane derivatives.[4] In the case of the highly substituted trans-1,3-di- and cis-trans-1,3,5-tri-alkylated derivatives, bulky groups like tert-butyl can even force the ring into a twist-boat conformation.[4]
For 1,1,3-trimethyl-1,3,5-trisilacyclohexane, the single methyl group on Si-3 would be expected to rapidly interconvert between axial and equatorial positions. The gem-dimethyl group on Si-1 will have one methyl group in a pseudo-axial position and the other in a pseudo-equatorial position within the chair conformation.
Physicochemical and Spectroscopic Properties
Definitive experimental data for the physical properties and spectra of 1,1,3-trimethyl-1,3,5-trisilacyclohexane are not widely published. The following tables provide expected properties based on data from closely related compounds.
Physical Properties (Predicted and Comparative)
The properties of this compound are expected to be similar to other cyclic silanes. For comparison, data for related, more substituted trisilacyclohexane derivatives are included.
| Property | 1,1,3-Trimethyl-1,3,5-trisilacyclohexane (Predicted) | 1,3,5-Trimethyl-1,3,5-triethoxy-1,3,5-trisilacyclohexane[6] | 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane[7] |
| Appearance | Colorless liquid | Clear, straw-colored liquid | Data not available |
| Boiling Point | Data not available | 75-76 °C @ 0.05 mmHg | Data not available |
| Density | Data not available | 0.949 g/mL | Data not available |
| Refractive Index | Data not available | 1.4505 @ 20°C | Data not available |
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not available, the expected NMR and Mass Spectrometry characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the methyl protons and the methylene (-CH₂-) protons of the ring.
-
Methyl Protons (-CH₃): Signals for the three methyl groups would likely appear in the upfield region, typically between δ 0.0 and 0.2 ppm .[8] The two methyl groups on Si-1 may be chemically equivalent or non-equivalent depending on the rate of ring inversion and the magnetic environment. The single methyl group on Si-3 would produce a separate signal.
-
Ring Methylene Protons (-CH₂-): The protons of the three methylene groups in the ring would also be expected in the upfield region, likely close to the methyl signals. Due to the chair conformation, axial and equatorial protons on the same carbon would be non-equivalent, potentially leading to complex splitting patterns.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum provides direct information about the carbon skeleton.
-
Methyl Carbons (-CH₃): The carbon signals for the methyl groups attached to silicon are expected to appear in the upfield region of the spectrum, typically between δ -5 and 5 ppm .[9][10]
-
Ring Methylene Carbons (-CH₂-): The carbons of the methylene bridges in the ring would also resonate in the aliphatic region, likely between δ 0 and 10 ppm .
Mass Spectrometry:
In electron ionization mass spectrometry, the molecular ion (M⁺) peak would be expected at m/z = 174. The fragmentation pattern would likely be dominated by the loss of methyl groups (M-15) and cleavage of the ring structure, which is characteristic of cyclic silanes.[11][12] The mass spectrum for the related 1,1,3,3,5,5-hexamethyl-1,3,5-trisilacyclohexane shows characteristic fragmentation patterns that can serve as a reference.[7]
Synthesis and Reactivity
1,1,3-trimethyl-1,3,5-trisilacyclohexane is primarily a synthetic target for use as a building block. This section outlines the probable synthetic strategies and the key reactions for its subsequent functionalization.
Synthesis of the 1,3,5-Trisilacyclohexane Core
A common method for forming the 1,3,5-trisilacyclohexane ring is through a Grignard-type cyclotrimerization of a difunctional precursor.[1] For example, using a precursor like chloromethyl(dimethoxy)(methyl)silane could theoretically lead to the desired substitution pattern. The presence of methoxy groups on the silicon atom is crucial as it directs the reaction towards the formation of the six-membered ring over other cyclic or linear oligomers.[13]
An alternative and more general route involves the synthesis of a fully substituted precursor, such as 1,1,3,3,5,5-hexachloro-1,3,5-trisilacyclohexane, followed by selective alkylation or reduction.[1][13] For instance, reduction of related alkoxy- or chloro-substituted precursors with a reducing agent like lithium aluminum hydride (LiAlH₄) is a known method for producing Si-H bonds within the ring system, which can then be further modified.[1]
The diagram below illustrates a generalized synthetic workflow for creating functionalized trisilacyclohexane scaffolds.
Caption: Generalized workflow for synthesis and functionalization of 1,3,5-trisilacyclohexane derivatives.
Key Reactions and Functionalization
Once synthesized, the 1,1,3-trimethyl-1,3,5-trisilacyclohexane scaffold can be further modified to introduce a variety of reactive groups. The Si-H bonds at the Si-5 position are particularly reactive sites for functionalization.
A highly efficient and selective method for creating Si-C bonds is hydrosilylation .[1] This reaction, often catalyzed by platinum complexes like Karstedt's catalyst, involves the addition of a Si-H bond across a double or triple bond. This allows for the attachment of various organic functionalities to the trisilacyclohexane core, paving the way for the development of more complex molecules and materials.[1]
Derivatives of the parent compound can also be converted into versatile reagents. By replacing hydrogen or methyl groups with more reactive functionalities like halides, the trisilacyclohexane scaffold can be used in a range of organic transformations.[1]
Applications in Advanced Materials and Supramolecular Chemistry
The unique, rigid structure of the 1,3,5-trisilacyclohexane ring makes it an excellent platform for building well-defined, multi-functional molecules.
Core Unit for Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a central core, repeating branch units, and a functionalized surface.[3][14] Their well-defined structure makes them ideal candidates for applications in drug delivery, catalysis, and materials science.[3][15]
The 1,3,5-trisilacyclohexane framework serves as an ideal zeroth-generation core for the divergent synthesis of dendrimers.[13] By functionalizing the silicon atoms with reactive groups (e.g., vinyl groups via hydrosilylation), successive generations of the dendrimer can be built outwards. This approach allows for precise control over the size, shape, and surface chemistry of the final macromolecule.[13][16]
Scaffold for Poly-Lewis Acids (PLAs)
Poly-Lewis acids are molecules that contain multiple Lewis-acidic centers linked by a backbone.[2][17] They are the conceptual counterparts to crown ethers and cryptands and are used for the complexation of anions or neutral Lewis bases.[2][18] The properties of a PLA are critically dependent on the backbone, which determines the spatial orientation and distance between the acidic sites.[2]
The rigid 1,3,5-trisilacyclohexane backbone is an excellent scaffold for creating hexadentate PLAs.[2][5] By attaching Lewis-acidic groups (such as boranes or chlorosilanes) to the silicon atoms of the ring, researchers can create powerful receptors for host-guest chemistry.[2][19] These molecules have applications in molecular sensing and catalysis, where the cooperative effect of multiple Lewis-acidic centers can lead to enhanced reactivity and selectivity.[17][18]
Conclusion
1,1,3-trimethyl-1,3,5-trisilacyclohexane, while not as extensively studied as some of its symmetrical analogues, represents a valuable and versatile platform in organosilicon chemistry. Its rigid chair conformation, combined with the specific arrangement of methyl substituents, provides a unique scaffold for the rational design of complex supramolecular structures. The primary utility of this compound is as a foundational building block for the synthesis of dendrimers and poly-Lewis acids, with significant potential in materials science, catalysis, and drug delivery systems. Further research into its specific properties and reactivity will undoubtedly open new avenues for its application in advanced technologies.
References
Sources
- 1. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane|CAS 18339-88-3 [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Dendrimeric Structures in the Synthesis of Fine Chemicals | MDPI [mdpi.com]
- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,5-TRIMETHYL-1,3,5-TRIETHOXY-1,3,5-TRISILACYCLOHEXANE - Gelest, Inc. [gelest.com]
- 7. 1,3,5-Trisilacyclohexane, 1,1,3,3,5,5-hexamethyl- [webbook.nist.gov]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. bhu.ac.in [bhu.ac.in]
- 10. compoundchem.com [compoundchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. wjarr.com [wjarr.com]
- 16. Divergent synthesis of triazine dendrimers using a trimethylene-dipiperidine linker that increases efficiency, simplifies analysis, and improves product solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Poly-Lewis Acids - Bielefeld University [uni-bielefeld.de]
- 18. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 19. semanticscholar.org [semanticscholar.org]
